N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-19(12-13-5-3-2-4-6-13)23(21,22)15-9-7-14(8-10-15)18-16(20)11-17/h2-10H,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPSCUSEHAZIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide typically involves the reaction of 4-(benzyl(methyl)sulfamoyl)aniline with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the sulfamoyl group can produce sulfonic acid derivatives .
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its chloroacetamide functional group allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The compound can undergo transformations to yield various derivatives that may possess enhanced biological activities.
Biological Research
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. Its structural similarity to known sulfonamide antibiotics suggests potential efficacy against bacterial infections. Studies have shown that compounds with similar sulfamoyl groups can inhibit bacterial growth, indicating a promising pathway for developing new antimicrobial agents .
Anticancer Activity:
The compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis and inhibit cell proliferation in cancer cells. For instance, related sulfonamide compounds have shown effectiveness against ovarian and colon cancer cell lines, suggesting that this compound could also be explored for similar therapeutic applications .
Medicinal Chemistry
Therapeutic Potential:
Ongoing research is focused on the therapeutic potential of this compound in treating inflammatory diseases and infections. Its ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for drug development targeting conditions such as arthritis .
Mechanism of Action:
The exact mechanism of action is still under investigation, but it is believed that the compound interacts with biological targets through binding and inducing functional changes. This interaction may involve inhibition of enzymes critical to inflammatory responses or microbial resistance mechanisms .
Industrial Applications
Specialty Chemicals:
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its reactivity and ability to form derivatives make it valuable for synthesizing advanced materials and chemical processes .
Case Studies
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl/Sulfonamide Group
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): This compound features a nitro group and methylsulfonyl substituent on the phenyl ring. Unlike the target compound, it lacks the benzyl group, reducing steric bulk. Crystallographic data show a twisted nitro group (torsion angles: -16.7° and 160.9°), which may influence packing efficiency and solubility .
- N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide (): Here, the sulfonamide group is substituted with ethyl and 4-methylphenyl groups. The ethyl group increases hydrophobicity compared to the benzyl(methyl) group in the target compound. The 4-methylphenyl substituent may enhance π-π stacking interactions in biological targets .
Chloroacetamide Derivatives with Heterocyclic Moieties
- N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () :
This compound incorporates a 1,2,4-triazole ring linked via sulfanyl groups. The triazole ring introduces hydrogen-bonding capacity and aromaticity, which may improve target binding affinity compared to the simpler phenyl backbone of the target compound. The sulfanyl (S–) group is more nucleophilic than sulfamoyl (N–S) groups, altering reactivity . - Pyrazolo[1,5-a]pyrimidine derivatives () :
Synthesized from sulfonamide hydrazones, these compounds exhibit fused heterocyclic systems. Their antimicrobial activity suggests that chloroacetamide derivatives with extended π-systems may have enhanced bioactivity, though at the cost of synthetic complexity .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Structural Insights : The benzyl(methyl)sulfamoyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., methylsulfonyl in ) but may reduce water solubility .
- Reactivity : The chloroacetamide group is a versatile handle for nucleophilic substitution, enabling conjugation with thiol-containing biomolecules, a feature shared with ’s sulfanyl derivatives .
- Biological Potential: While direct activity data for the target compound are lacking, structurally related sulfonamides and heterocycles () show antimicrobial properties, suggesting plausible bioactivity .
Biological Activity
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chloroacetamide moiety, which is known for its reactivity and ability to form covalent bonds with various biological targets. The presence of the benzylsulfamoyl group enhances its lipophilicity, potentially improving its permeability across cell membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It is believed to inhibit enzymes involved in critical biological pathways. For instance, similar compounds have been shown to target carbonic anhydrase, impacting cellular pH regulation and bicarbonate production.
- Cell Growth Modulation : The compound may induce apoptosis in cancer cells by disrupting signaling pathways essential for cell survival.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity:
- Effectiveness Against Bacteria : It has been tested against various pathogens, including Staphylococcus aureus (including MRSA) and Escherichia coli. Studies have shown that the compound demonstrates significant inhibitory effects on Gram-positive bacteria while being less effective against Gram-negative strains due to their protective outer membranes .
- Comparison with Other Compounds : In a study comparing various chloroacetamides, those with halogen substitutions on the phenyl ring exhibited enhanced antimicrobial activity, suggesting that structural modifications can optimize efficacy .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus (MRSA) | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
The potential anticancer effects of this compound have also been investigated:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis. The mechanism may involve the modulation of apoptotic pathways and interference with signaling cascades critical for tumor growth .
- Target Identification : Mass spectrometry has been employed to identify target proteins affected by the compound, revealing interactions with key regulators of cell survival and proliferation .
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that structural variations significantly influence antimicrobial efficacy. The study found that compounds with specific substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria .
- In Vitro Anticancer Studies : Research involving the treatment of various cancer cell lines indicated that this compound could reduce viability significantly compared to control groups, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's ability to covalently modify target proteins contributes to its biological effects, particularly in inhibiting inflammatory responses in microglial cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sulfonamide formation followed by chloroacetylation. For example, sulfamoyl groups can be introduced via sulfonyl chloride intermediates under basic conditions (e.g., pyridine or triethylamine). Chloroacetylation is achieved using 2-chloroacetyl chloride in anhydrous solvents (e.g., THF, DCM) at 0–5°C to minimize side reactions .
- Critical Parameters : Reaction time, temperature, and stoichiometry of sulfamoyl/chloroacetyl reagents must be optimized. Impurities from incomplete sulfonation or over-acylation are common; purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are preferred?
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used for small-molecule crystallography. Hydrogen-bonding networks and torsional angles (e.g., sulfamoyl group planarity) should be analyzed to confirm stereoelectronic effects .
- Complementary Techniques : H/C NMR for functional group verification (e.g., methylene protons in chloroacetamide at δ ~4.2 ppm), FT-IR for sulfonamide S=O stretches (~1350–1150 cm) .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect the compound’s reactivity in QSAR studies?
- QSAR Design : Substitute the benzyl(methyl) group with electron-withdrawing (e.g., -NO, -CF) or donating (-OCH, -CH) groups and correlate with biological activity (e.g., enzyme inhibition). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and Hammett constants (σ) for substituent effects .
- Data Interpretation : Contradictions may arise from steric hindrance overriding electronic effects. For example, bulky substituents may reduce binding affinity despite favorable electronic profiles, necessitating multivariate analysis .
Q. What strategies resolve crystallographic data discrepancies in sulfamoyl-containing analogs?
- Challenge : Disordered sulfamoyl groups or twinning in crystals can complicate refinement. Use SHELXL’s TWIN/BASF commands for twinned data and PART/ISOR restraints for disorder .
- Validation : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions (e.g., C–H···O vs. π-stacking) and ensure structural plausibility .
Q. How can this compound be functionalized for selective ion sensing, and what binding metrics are critical?
- Probe Design : Attach fluorophores (e.g., thiacalix[4]arene) to the chloroacetamide moiety. Study Hg(II) or Cu(II) binding via fluorescence quenching/turn-on mechanisms. Use Job’s plot for stoichiometry and Benesi-Hildebrand analysis for binding constants () .
- Interference Mitigation : Test selectivity in mixed-ion solutions (e.g., Na, K) and adjust probe geometry (e.g., cavity size) to enhance specificity .
Methodological Considerations
Q. What safety protocols are essential when handling chloroacetamide derivatives?
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure. Chloroacetyl chloride is highly corrosive; quench excess reagent with ice-cold sodium bicarbonate .
- Waste Management : Neutralize acidic byproducts before disposal. Store toxic intermediates in labeled, airtight containers under inert gas .
Q. How are computational tools like molecular docking applied to study its interactions with biological targets?
- Protocol : Dock the compound into protein active sites (PDB ID: e.g., carbonic anhydrase II) using AutoDock Vina. Parameterize force fields (e.g., GAFF2) for sulfamoyl and chloroacetamide groups. Validate poses with MD simulations (NAMD/GROMACS) to assess binding stability .
- Limitations : Overestimation of hydrogen-bond strengths may occur; calibrate with experimental ΔG values from ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
